Tegafur

Description

This compound (INN, BAN, USAN) is a prodrug of [DB00544] (5-FU), an antineoplastic agent used as the treatment of various cancers such as advanced gastric and colorectal cancers. It is a pyrimidine analogue used in combination therapies as an active chemotherapeutic agent in conjunction with [DB09257] and [DB03209], or along with [DB00544] as [DB09327]. This compound is usually given in combination with other drugs that enhance the bioavailability of the 5-FU by blocking the enzyme responsible for its degradation, or serves to limit the toxicity of 5-FU by ensuring high concentrations of 5-FU at a lower dose of this compound. When converted and bioactivated to 5-FU, the drug mediates an anticancer activity by inhibiting thymidylate synthase (TS) during the pyrimidine pathway involved in DNA synthesis. 5-FU is listed on the World Health Organization's List of Essential Medicines.

This compound is a congener of the antimetabolite fluorouracil with antineoplastic activity. This compound is a prodrug that is gradually converted to fluorouracil in the liver by the cytochrome P-450 enzyme. Subsequently, 5-FU is metabolized to two active metabolites, 5-fluoro-2-deoxyuridine monophosphate (FdUMP) and 5-fluorouridine triphosphate (FUTP) by both tumor cells and normal cells. FdUMP inhibits DNA synthesis and cell division by inhibiting thymidylate synthase and reducing normal thymidine production, while FUTP inhibits RNA and protein synthesis by competing with uridine triphosphate. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for neoplasm and cancer and has 39 investigational indications.

Congener of FLUOROURACIL with comparable antineoplastic action. It has been suggested especially for the treatment of breast neoplasms.

See also: Capecitabine (related).

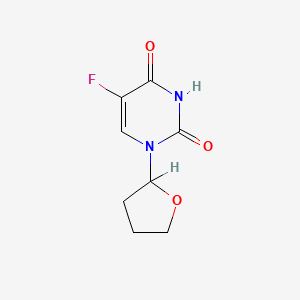

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1-(oxolan-2-yl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O3/c9-5-4-11(6-2-1-3-14-6)8(13)10-7(5)12/h4,6H,1-3H2,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWLQNSHRPWKFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)N2C=C(C(=O)NC2=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001009966 | |

| Record name | Tegafur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.9 [ug/mL] (The mean of the results at pH 7.4), Partly miscible | |

| Record name | SID8139878 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Tegafur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

17902-23-7, 82294-77-7 | |

| Record name | Tegafur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17902-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tegafur [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017902237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)-, didehydroderiv. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082294777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tegafur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-(tetrahydro-2-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tegafur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001009966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-1-(tetrahydro-2-furyl)uracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.027 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TEGAFUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1548R74NSZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

339.8-343.4 | |

| Record name | Tegafur | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09256 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tegafur in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Tegafur (B1684496) as a Fluoropyrimidine Prodrug

This compound is an oral fluoropyrimidine cytotoxic agent and a prodrug of 5-fluorouracil (B62378) (5-FU), a cornerstone of chemotherapy for various solid tumors, including gastric, colorectal, breast, and head and neck cancers.[1][2] Its mechanism of action is intrinsically linked to its bioconversion to 5-FU and the subsequent metabolic activation of 5-FU into cytotoxic nucleotides that disrupt DNA synthesis and RNA function.[3][4] this compound is often co-administered with modulators such as uracil (B121893), gimeracil, and oteracil to enhance its efficacy and reduce its toxicity.[1][5]

Metabolic Activation of this compound to 5-Fluorouracil

This compound itself is inactive and requires metabolic conversion to the active cytotoxic agent, 5-FU. This bioactivation is a multi-step process primarily occurring in the liver.

-

Hepatic Metabolism: The initial and rate-limiting step in this compound's activation is its hydroxylation, predominantly mediated by the cytochrome P450 enzyme, CYP2A6, in the liver.[6][7] This enzymatic reaction converts this compound to 5'-hydroxythis compound, which is an unstable intermediate.

-

Spontaneous Conversion: Following its formation, 5'-hydroxythis compound spontaneously and non-enzymatically degrades to yield the active drug, 5-FU.[8]

This gradual conversion of this compound to 5-FU results in sustained plasma concentrations of 5-FU, mimicking a continuous intravenous infusion and contributing to its therapeutic effect.[9]

Intracellular Anabolism and Cytotoxic Mechanisms of 5-Fluorouracil

Once formed, 5-FU enters the cancer cell and undergoes further metabolic activation into three key cytotoxic nucleotides: 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), 5-fluorouridine (B13573) triphosphate (FUTP), and 5-fluoro-2'-deoxyuridine triphosphate (FdUTP).[4][10] These active metabolites exert their anticancer effects through distinct mechanisms:

Inhibition of Thymidylate Synthase (TS)

The primary mechanism of 5-FU's cytotoxicity is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[11]

-

Formation of FdUMP: 5-FU is converted to FdUMP through a series of enzymatic reactions.

-

Ternary Complex Formation: FdUMP, along with the reduced folate cofactor 5,10-methylenetetrahydrofolate (CH₂THF), binds to the nucleotide-binding site of TS, forming a stable ternary complex.[12]

-

Inhibition of dTMP Synthesis: This stable complex blocks the binding of the natural substrate, deoxyuridine monophosphate (dUMP), to TS, thereby inhibiting the synthesis of dTMP.[12]

-

"Thymineless Death": The depletion of dTMP leads to an imbalance in the deoxynucleotide pool, resulting in DNA damage and ultimately inducing a form of programmed cell death known as "thymineless death" in rapidly dividing cancer cells.[11]

Incorporation into RNA and DNA

In addition to TS inhibition, the other active metabolites of 5-FU contribute to its cytotoxicity:

-

FUTP Incorporation into RNA: 5-fluorouridine triphosphate (FUTP) is incorporated into RNA in place of uridine (B1682114) triphosphate (UTP). This incorporation disrupts RNA processing, splicing, and stability, leading to errors in protein synthesis and ultimately contributing to cell death.[3][10]

-

FdUTP Incorporation into DNA: 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA fragmentation and damage.[10]

Modulation of this compound's Action by Co-administered Drugs

This compound is often formulated with other agents to modulate the pharmacology of 5-FU, thereby enhancing its antitumor activity and reducing its side effects.

-

Uracil: Uracil competes with 5-FU for the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which is responsible for the catabolism of 5-FU.[5][13] By inhibiting DPD, uracil increases the bioavailability and prolongs the half-life of 5-FU, leading to higher and more sustained concentrations in tumor tissues.[11]

-

Gimeracil (CDHP): Gimeracil is a potent inhibitor of DPD. Its co-administration with this compound significantly increases the concentration of 5-FU in the blood and tumor.[1][14]

-

Oteracil (Potassium Oxonate): Oteracil potassium preferentially distributes to the gastrointestinal tract, where it inhibits the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT).[1][15] This inhibition reduces the local conversion of 5-FU to its active metabolites in the gut, thereby mitigating gastrointestinal toxicities such as diarrhea and mucositis.[15]

The combination of this compound, gimeracil, and oteracil is known as S-1.[6]

References

- 1. [Pharmacokinetics and a phase I study of this compound-uracil enterogranules in cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound/uracil - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Activity and Safety of this compound, Gimeracil, and Oteracil Potassium for Nasopharyngeal Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]

- 8. This compound/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Relevance of the pharmacology of oral this compound to its use as a 5-FU pro-drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of action of FdUMP[10]: metabolite activation and thymidylate synthase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ascopubs.org [ascopubs.org]

- 14. mdpi.com [mdpi.com]

- 15. A mathematical model of the kinetics of 5-fluorouracil and its metabolites in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Conversion of Tegafur to 5-Fluorouracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical pathways involved in the metabolic activation of the prodrug tegafur (B1684496) to its active cytotoxic form, 5-fluorouracil (B62378) (5-FU). This document details the key enzymes, their cellular locations, kinetic parameters, and the experimental methodologies used to elucidate this critical biotransformation in cancer chemotherapy.

Introduction

This compound, a fluoropyrimidine prodrug, is a cornerstone in the oral chemotherapy regimens for various solid tumors, including those of the gastrointestinal tract and breast.[1][2] Its therapeutic efficacy is entirely dependent on its conversion within the body to 5-fluorouracil, a potent antimetabolite that disrupts DNA synthesis and repair by inhibiting thymidylate synthase.[3][4] The metabolic activation of this compound is a complex process involving multiple enzymatic pathways, primarily localized within the liver.[5][6] A thorough understanding of these pathways is crucial for optimizing drug efficacy, minimizing toxicity, and developing novel therapeutic strategies.

Biochemical Conversion Pathways

The conversion of this compound to 5-FU occurs through two primary pathways: a major microsomal pathway mediated by cytochrome P450 enzymes and a secondary cytosolic pathway involving thymidine (B127349) phosphorylase.[7][8]

Microsomal Cytochrome P450 Pathway

The predominant route for this compound bioactivation occurs in the endoplasmic reticulum of hepatocytes and is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[5][7] The initial and rate-limiting step is the hydroxylation of this compound at the 5' position of the tetrahydrofuran (B95107) ring, which is an unstable intermediate that spontaneously degrades to yield 5-FU.[8][9]

Several CYP isoforms have been implicated in this process, with CYP2A6 identified as the principal enzyme responsible for the high-affinity component of this compound metabolism in humans.[9][10] Other isoforms, including CYP1A2 and CYP2C8 , also contribute to the conversion, particularly at higher concentrations of this compound.[7][11] The involvement of multiple CYPs highlights the potential for inter-individual variability in drug response due to genetic polymorphisms in these enzymes.[11]

Cytosolic Thymidine Phosphorylase Pathway

A secondary, lower-affinity pathway for this compound activation exists in the cytosol and is catalyzed by the enzyme thymidine phosphorylase (TP) , also known as platelet-derived endothelial cell growth factor (PD-ECGF).[5][7] This enzyme cleaves the glycosidic bond of this compound, directly releasing 5-FU.[5] While this pathway has a higher K_m value (lower affinity) for this compound compared to the microsomal pathway, it may become more significant at higher substrate concentrations.[5][7] Notably, thymidine phosphorylase is often overexpressed in various tumor tissues, suggesting a potential for tumor-selective activation of this compound.[12][13]

Quantitative Data on this compound to 5-FU Conversion

The following tables summarize the key kinetic parameters for the enzymatic conversion of this compound to 5-FU in human liver fractions.

Table 1: Kinetic Parameters for 5-FU Formation from this compound in Human Liver Microsomes

| Parameter | Value | Reference |

| High-Affinity Component (Primarily CYP2A6) | ||

| K_m | 0.43 ± 0.05 mM | [9][10] |

| V_max | 4.02 ± 1.70 nmol/mg/min | [9][10] |

| Low-Affinity Component (Other CYPs) | ||

| Apparent K_m | 1.8 ± 0.3 mM | [5] |

Table 2: Kinetic Parameters for 5-FU Formation from this compound in Human Liver Cytosol

| Parameter | Value | Reference |

| Thymidine Phosphorylase | ||

| Apparent K_m | 16 ± 4 mM | [5][7] |

| V_max | Similar to microsomal V_max | [5] |

Table 3: Intrinsic Clearance of this compound to 5-FU in Human Liver S9 Fraction

| Pathway | Intrinsic Clearance (μL/min/mg protein) | Reference |

| P450 (NADPH dependent) | 1.36 | [8] |

| Thymidine Phosphorylase (NADPH independent) | 0.169 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biochemical conversion of this compound to 5-FU.

Preparation of Human Liver Subcellular Fractions

Objective: To isolate microsomes and cytosol from human liver tissue for in vitro metabolism studies.

Protocol:

-

Homogenization: Human liver tissue is minced and homogenized in a cold buffer (e.g., 0.1 M Tris-HCl, pH 7.4, containing 0.1 M KCl and 1 mM EDTA).

-

Centrifugation for S9 Fraction: The homogenate is centrifuged at 9,000 x g for 20 minutes at 4°C. The resulting supernatant is the S9 fraction, which contains both microsomal and cytosolic enzymes.[8]

-

Ultracentrifugation for Microsomes and Cytosol: The S9 fraction is then subjected to ultracentrifugation at 105,000 x g for 60 minutes at 4°C.

-

Separation: The supernatant from this step is the cytosolic fraction. The pellet, which contains the microsomes, is washed with buffer and resuspended.

-

Protein Quantification: The protein concentration of both fractions is determined using a standard method, such as the Bradford or Lowry assay.

-

Storage: The fractions are aliquoted and stored at -80°C until use.

In Vitro Incubation Assay for this compound Metabolism

Objective: To measure the rate of 5-FU formation from this compound in the presence of liver subcellular fractions.

Protocol:

-

Reaction Mixture Preparation: A typical incubation mixture contains:

-

Human liver microsomes (e.g., 0.2-1.0 mg/mL protein) or cytosol.

-

This compound at various concentrations.

-

A buffer system (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

-

For microsomal assays, an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is required to support CYP activity.[1]

-

A dihydropyrimidine (B8664642) dehydrogenase (DPD) inhibitor, such as 5-chloro-2,4-dihydroxypyridine (CDHP), is often included to prevent the degradation of the newly formed 5-FU.[1]

-

-

Pre-incubation: The reaction mixture, excluding the NADPH-generating system (for microsomal assays) or this compound, is pre-incubated at 37°C for a short period (e.g., 5 minutes).

-

Initiation of Reaction: The reaction is initiated by adding the final component (NADPH-generating system or this compound).

-

Incubation: The mixture is incubated at 37°C with gentle shaking for a specified time, ensuring that the reaction is in the linear range.

-

Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the proteins.

-

Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated protein. The supernatant, containing this compound and its metabolites, is collected for analysis.

Quantification of this compound and 5-FU by HPLC-MS/MS

Objective: To accurately measure the concentrations of this compound and 5-FU in the supernatant from the in vitro incubation assay.

Protocol:

-

Chromatographic Separation: An aliquot of the supernatant is injected into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[14]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.

-

Quantification: The analytes are quantified using multiple reaction monitoring (MRM) in which specific precursor-to-product ion transitions for this compound and 5-FU are monitored. Stable isotope-labeled internal standards are used to ensure accuracy and precision.[14]

-

Data Analysis: A calibration curve is constructed using standards of known concentrations, and the concentrations of this compound and 5-FU in the experimental samples are determined.

Enzyme Inhibition and Immunoinhibition Studies

Objective: To identify the specific enzymes responsible for this compound metabolism.

Protocol:

-

Chemical Inhibition:

-

The in vitro incubation assay is performed as described above, but with the inclusion of known specific chemical inhibitors for different CYP isoforms (e.g., furafylline (B147604) for CYP1A2, coumarin (B35378) for CYP2A6, sulfaphenazole (B1682705) for CYP2C9).[11]

-

A decrease in the rate of 5-FU formation in the presence of a specific inhibitor indicates the involvement of that enzyme.

-

-

Immunoinhibition:

-

Specific inhibitory antibodies against different CYP isoforms are pre-incubated with the liver microsomes before the addition of this compound and the NADPH-generating system.[10]

-

A reduction in 5-FU formation in the presence of a particular antibody confirms the role of that specific CYP isoform.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Biochemical conversion pathways of this compound to 5-fluorouracil.

Caption: Experimental workflow for studying this compound metabolism in vitro.

Caption: Logical workflow for identifying enzymes in this compound metabolism.

References

- 1. Enantioselectivity in the cytochrome P450-dependent conversion of this compound to 5-fluorouracil in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of gimeracil, this compound, and 5-FU in human plasma via LC-MS/MS with a simplified pretreatment using flow-through extraction. | Read by QxMD [read.qxmd.com]

- 3. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PharmGKB Summary - Very Important Pharmacogene Information for Cytochrome P-450, Family 2, Subfamily A, polypeptide 6 (CYP2A6) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]

- 7. Involvement of microsomal cytochrome P450 and cytosolic thymidine phosphorylase in 5-fluorouracil formation from this compound in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. oyc.co.jp [oyc.co.jp]

- 10. Bioactivation of this compound to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Roles of cytochromes P450 1A2, 2A6, and 2C8 in 5-fluorouracil formation from this compound, an anticancer prodrug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Association of right-sided tumors with high thymidine phosphorylase gene expression levels and the response to oral uracil and this compound/leucovorin chemotherapy among patients with colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thymidine phosphorylase affects clinical outcome following surgery and mRNA expression levels of four key enzymes for 5-fluorouracil metabolism in patients with stage I and II non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Navigating the Preclinical Landscape of Tegafur: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For researchers, scientists, and drug development professionals, understanding the preclinical behavior of an anticancer agent is paramount to its successful clinical translation. This in-depth technical guide delves into the core pharmacokinetic and pharmacodynamic properties of tegafur (B1684496), a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), as observed in key preclinical models. This guide provides a comprehensive overview of its metabolic activation, systemic exposure, and antitumor effects, supported by detailed experimental protocols and quantitative data summaries.

This compound, as a prodrug, offers the advantage of oral administration and is designed to be converted into the active cytotoxic agent 5-FU within the body.[1] Its efficacy is often enhanced by co-administration with modulators that alter the metabolic pathways of 5-FU, aiming to increase its concentration at the tumor site while minimizing systemic toxicity.[2] This guide will explore the nuances of this compound's behavior both as a single agent and in combination with these modulators.

Pharmacokinetics: From Administration to Active Metabolite

The journey of this compound from oral administration to its ultimate cytotoxic effect is a multi-step process governed by its pharmacokinetic profile. This includes its absorption, distribution, metabolism, and excretion (ADME).

Metabolic Activation of this compound

This compound is bioactivated to 5-FU primarily in the liver.[3] This conversion is a critical step for its antitumor activity.

The primary enzyme responsible for the conversion of this compound to 5-FU is cytochrome P450 2A6 (CYP2A6).[4][5] This enzymatic reaction involves the 5'-hydroxylation of this compound, leading to the formation of an unstable intermediate that then spontaneously degrades to 5-FU.[4] The efficiency of this conversion can be a key determinant of the overall efficacy of this compound-based therapies.

Pharmacokinetic Parameters in Preclinical Models

Numerous preclinical studies have characterized the pharmacokinetic profile of this compound and its active metabolite, 5-FU, in various animal models. The tables below summarize key quantitative data from these studies, providing a comparative overview of how different models and co-administered drugs influence the systemic exposure of both compounds.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Formulation | Dose (mg/kg) | Cmax (μmol/L) | Tmax (h) | AUC (μmol·h/L) | Animal Model | Reference |

| Uracil-Tegafur (UFT) | 30 (as this compound) | 293.0 ± 37.1 (Day 1) | 1.2 ± 0.6 (Day 1) | 1294.0 ± 128.0 (Day 1) | Colorectal Cancer (CRC) Rats | [6] |

| Uracil-Tegafur (UFT) | 30 (as this compound) | 397.6 ± 84.4 (Day 7) | 4.0 ± 1.6 (Day 7) | 1658.0 ± 228.0 (Day 7) | Colorectal Cancer (CRC) Rats | [6] |

| Uracil-Tegafur (UFT) | 30 (as this compound) | 347.4 ± 24.5 (Day 14) | 4.0 ± 1.6 (Day 14) | 1690.0 ± 112.0 (Day 14) | Colorectal Cancer (CRC) Rats | [6] |

| Uracil-Tegafur (UFT) | 15 | - | - | - | Rat | [7] |

| Uracil-Tegafur (UFT) | 30 | - | - | - | Rat | [7] |

| Uracil-Tegafur (UFT) | 60 | - | - | - | Rat | [7] |

Table 2: Pharmacokinetic Parameters of 5-FU in Rats after this compound Administration

| Formulation | Dose (mg/kg) | Cmax (μmol/L) | Tmax (h) | AUC (μmol·h/L) | Animal Model | Reference |

| Uracil-Tegafur (UFT) | 30 (as this compound) | 2.1 ± 0.8 (Day 1) | 1.2 ± 0.6 (Day 1) | 12.0 ± 4.0 (Day 1) | Colorectal Cancer (CRC) Rats | [6] |

| Uracil-Tegafur (UFT) | 30 (as this compound) | 4.4 ± 1.5 (Day 7) | 4.0 ± 1.6 (Day 7) | 22.0 ± 6.0 (Day 7) | Colorectal Cancer (CRC) Rats | [6] |

| Uracil-Tegafur (UFT) | 30 (as this compound) | 2.3 ± 0.5 (Day 14) | 4.0 ± 1.6 (Day 14) | 18.0 ± 7.4 (Day 14) | Colorectal Cancer (CRC) Rats | [6] |

Note: Data are presented as mean ± standard deviation where available. "-" indicates data not provided in the cited source.

Pharmacodynamics: Eliciting an Antitumor Response

The ultimate goal of this compound administration is to achieve a therapeutic concentration of 5-FU within tumor tissues to exert its cytotoxic effects. The pharmacodynamics of this compound are, therefore, intrinsically linked to the mechanism of action of 5-FU.

Mechanism of Action of 5-FU

Once formed, 5-FU undergoes intracellular conversion to several active metabolites, which then interfere with DNA and RNA synthesis, leading to cell death. The key cytotoxic mechanisms include:

-

Inhibition of Thymidylate Synthase: The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with thymidylate synthase, an enzyme crucial for the synthesis of thymidine (B127349), a necessary component of DNA.[8][9] This leads to the depletion of thymidine and subsequent inhibition of DNA replication.

-

Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively, leading to dysfunction of these nucleic acids and triggering apoptosis.[8][9]

Efficacy in Preclinical Cancer Models

The antitumor efficacy of this compound, often in combination with modulators, has been demonstrated in various preclinical cancer models. A key pharmacodynamic endpoint in these studies is the measurement of tumor growth inhibition or regression.

Table 3: Pharmacodynamic Effects of Uracil-Tegafur (UFT) in a Rat Colorectal Cancer Model

| Treatment | Duration | Tumor Volume (mm³) - Day 1 | Tumor Volume (mm³) - Day 14 | Outcome | Reference |

| UFT (30 mg/kg as this compound) | 14 days | 214.7 ± 195.0 | 70.1 ± 56.6 | Tumor Shrinkage | [10] |

Note: Data are presented as mean ± standard deviation.

Myelosuppression is a common dose-limiting toxicity of fluoropyrimidine-based chemotherapy.[7] Preclinical studies often monitor hematological parameters to assess the toxicodynamic effects. In a study with UFT in rats, severe neutropenia was observed at a dose of 60 mg/kg.[7]

Experimental Protocols: A Guide to Preclinical Study Design

The following sections provide detailed methodologies for key experiments cited in this guide, offering a framework for designing and interpreting preclinical studies of this compound.

Pharmacokinetic Study of Uracil-Tegafur in a Colorectal Cancer Rat Model

This protocol is based on the methodology described by Kobuchi et al. (2023).[6][10]

-

Animal Model:

-

Species: Male Wistar rats.

-

Induction of Colorectal Cancer (CRC): Administration of 1,2-dimethylhydrazine (B38074) (DMH) and dextran (B179266) sulfate (B86663) sodium (DSS) to induce colorectal tumors.

-

-

Drug Administration:

-

Formulation: Uracil-tegafur (UFT) dissolved in a 1% sodium carboxymethyl cellulose (B213188) solution.

-

Dose: 30 mg/kg as this compound.

-

Route: Oral administration.

-

Dosing Schedule: Daily for 14 days.

-

-

Sample Collection:

-

Blood samples (approximately 500 μL) were collected from the jugular vein at specified time points (e.g., pre-dose, and at various intervals post-dose on days 1, 7, and 14).

-

Anticoagulant: EDTA.

-

Plasma was separated by centrifugation and stored at -80°C until analysis.

-

Tumor tissues were also collected at the end of the study.

-

-

Bioanalytical Method:

-

Technique: High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of this compound and 5-FU in plasma and tumor homogenates.[1][11]

-

A validated method with a specific limit of quantification for both analytes is crucial. For example, one HPLC method reported a limit of quantification of 0.05 µg/mL for this compound and 0.0125 µg/mL for 5-FU.[1]

-

-

Pharmacokinetic Analysis:

-

Non-compartmental analysis was used to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC.

-

Software such as WinNonlin can be used for these calculations.[12]

-

Pharmacodynamic Study of Uracil-Tegafur in a Colorectal Cancer Rat Model

This protocol is based on the methodology described by Kobuchi et al. (2023).[10][13]

-

Animal Model and Drug Administration:

-

Same as the pharmacokinetic study described above.

-

-

Pharmacodynamic Endpoints:

-

Tumor Volume: Tumor size was measured at regular intervals (e.g., twice weekly) using calipers. Tumor volume was calculated using the formula: (length × width²) / 2.

-

Myelosuppression: Blood samples were collected for complete blood counts (CBCs) to assess hematological toxicity, particularly neutropenia, leukopenia, and thrombocytopenia.

-

-

Data Analysis:

-

Tumor growth curves were plotted for the treatment and control groups to visualize the antitumor effect.

-

Statistical analysis (e.g., t-test or ANOVA) was used to compare tumor volumes and blood cell counts between groups.

-

Pharmacokinetic-pharmacodynamic (PK-PD) modeling can be employed to establish a quantitative relationship between drug exposure (AUC of 5-FU) and the observed antitumor effect or toxicity.[6][13]

-

Conclusion

This technical guide provides a foundational understanding of the preclinical pharmacokinetics and pharmacodynamics of this compound. The conversion of this compound to 5-FU by CYP2A6 is a critical activation step, and the resulting systemic exposure to 5-FU drives its antitumor efficacy. Preclinical studies in rodent models have been instrumental in elucidating these processes and in evaluating the impact of modulators like uracil. The detailed experimental protocols and compiled quantitative data presented herein serve as a valuable resource for researchers and scientists in the field of oncology drug development, aiding in the design of future preclinical studies and the interpretation of their results in the ongoing effort to optimize fluoropyrimidine-based cancer therapies.

References

- 1. Determination of 5-fluorouracil and its prodrug this compound in plasma and tissue by high-performance liquid chromatography in a single injection: validation for application in clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. cancernetwork.com [cancernetwork.com]

- 4. Bioactivation of this compound to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The contribution of cytochrome P450 to the metabolism of this compound in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]

- 11. High-throughput method to analyze this compound and 5-fluorouracil in human tears and plasma using hydrophilic interaction liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and bioequivalence of two formulations of the S-1 (this compound/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Tegafur

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tegafur (B1684496), a fluoropyrimidine prodrug of 5-fluorouracil (B62378) (5-FU), is a cornerstone in the treatment of various solid tumors, most notably gastrointestinal and breast cancers.[1] Its chemical design as a prodrug enhances oral bioavailability and is intended to facilitate gradual conversion to the active cytotoxic agent, 5-FU, within the body.[2][3] This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, and critical experimental methodologies related to this compound for professionals in the field of drug development and oncology research.

Molecular Structure and Chemical Identity

This compound, chemically named 5-fluoro-1-(tetrahydro-2-furanyl)-2,4(1H,3H)-pyrimidinedione, is a synthetic derivative of the uracil (B121893) analogue, 5-fluorouracil.[4] The key structural feature is the attachment of a tetrahydrofuran (B95107) ring to the N1 position of the 5-fluorouracil core.[2] This modification significantly increases its lipophilicity compared to 5-FU, facilitating its absorption.[2] this compound is used as a racemic mixture, as no significant difference in the antitumor activity of its enantiomers has been observed.[2]

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | (RS)-5-Fluoro-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione[4] |

| Chemical Formula | C₈H₉FN₂O₃[3] |

| Molecular Weight | 200.17 g/mol [3] |

| CAS Number | 17902-23-7[4] |

| SMILES | C1CC(OC1)N2C=C(C(=O)NC2=O)F[3] |

| InChI Key | WFWLQNSHRPWKFK-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physicochemical characteristics of this compound are pivotal to its formulation, pharmacokinetics, and ultimately, its therapeutic efficacy.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 171-173 °C | [3] |

| Aqueous Solubility | 29.9 µg/mL (at pH 7.4) | [3] |

| Solubility in other solvents | Soluble in DMSO (>50 mg/mL) | [5] |

| pKa | 7.98 | [6] |

| LogP (Octanol-Water) | 0.46 (at pH 2-6) | [6] |

Mechanism of Action and Metabolic Activation

This compound itself is an inactive prodrug that requires metabolic conversion to exert its cytotoxic effects.[7][8] This bioactivation is a multi-step process primarily occurring in the liver.

Conversion to 5-Fluorouracil (5-FU)

The primary metabolic pathway involves the hydroxylation of this compound, predominantly mediated by the cytochrome P450 enzyme, CYP2A6.[3] This hydroxylation leads to the formation of an unstable intermediate that subsequently breaks down to yield the active anticancer agent, 5-fluorouracil.[3]

Figure 1: Metabolic activation of this compound to 5-fluorouracil.

Intracellular Actions of 5-FU

Once formed, 5-FU enters tumor cells and undergoes further anabolism to its active metabolites: 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), 5-fluorodeoxyuridine triphosphate (FdUTP), and 5-fluorouridine (B13573) triphosphate (FUTP).[3][9] These metabolites exert their cytotoxic effects through two main mechanisms:

-

Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate.[8][10] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, leading to "thymineless death" of rapidly proliferating cancer cells.[8][10]

-

Incorporation into RNA and DNA: FUTP is incorporated into RNA, disrupting RNA processing and function.[7][9] FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation.[7][9] Recent evidence suggests that the incorporation of 5-FU into RNA, particularly ribosomal RNA, is a major contributor to its cytotoxicity.[11]

Figure 2: Dual cytotoxic mechanisms of 5-fluorouracil.

Pharmacokinetics

This compound is rapidly and well-absorbed after oral administration, with peak plasma concentrations reached within 1 to 2 hours.[3] It is often co-administered with other agents to modulate its pharmacokinetics and enhance its therapeutic index. For instance, uracil competes with 5-FU for degradation by dihydropyrimidine (B8664642) dehydrogenase (DPD), thereby increasing 5-FU's bioavailability.[6][12] Gimeracil is a more potent DPD inhibitor, while oteracil potassium reduces the gastrointestinal toxicity of 5-FU.[2]

Table 3: Key Pharmacokinetic Parameters of this compound and its Metabolites (from combination therapies)

| Parameter | This compound | 5-Fluorouracil (5-FU) | Gimeracil | Oteracil |

| Tmax (h) | ~1-2 | ~2 | ~1 | ~3 |

| Elimination Half-life (t½) (h) | ~11 | ~1-2 | ~3-4 | ~3-4 |

| Volume of Distribution (Vd) | 59 L | - | - | - |

| Plasma Protein Binding | ~52% | ~18% | - | - |

Note: These values are approximate and can vary depending on the specific combination drug (e.g., UFT, S-1), patient population, and fed/fasting state. Data compiled from multiple sources.[3][6][12][13][14]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the alkylation of 5-fluorouracil with 2-acetoxytetrahydrofuran.[15][16]

Protocol: DBU-Mediated Synthesis of this compound [15][16]

-

Reaction Setup: To a suspension of 5-fluorouracil (1 equivalent) in dry dimethylformamide (DMF), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2 equivalents).

-

Addition of Alkylating Agent: While stirring at room temperature, add 2-acetoxytetrahydrofuran (2 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 90 °C and stir for approximately 24 hours.

-

Work-up: Cool the reaction mixture to room temperature and remove the DMF under reduced pressure.

-

Extraction: Add ethyl acetate (B1210297) to the residue and heat to 60 °C with stirring for 15 minutes to extract the products. Cool to room temperature and separate the ethyl acetate layer.

-

Hydrolysis: Treat the crude product mixture with aqueous ethanol (B145695) at 70 °C for 1.5 hours to convert any 1,3-disubstituted by-product to this compound.

-

Purification: Concentrate the solution and purify the resulting solid by recrystallization from ethanol to yield pure this compound.

Figure 3: Workflow for the synthesis of this compound.

Analysis of this compound in Plasma by HPLC

High-performance liquid chromatography (HPLC) is a standard method for the quantification of this compound and its metabolite 5-FU in biological matrices.[17][18]

Protocol: HPLC Analysis of this compound [17][18]

-

Sample Preparation (Plasma):

-

To 200 µL of plasma, add an internal standard (e.g., 5-bromouracil).

-

Perform protein precipitation by adding 800 µL of acetonitrile (B52724).

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV or DAD detector.

-

Column: C18 reverse-phase column (e.g., Inertsil ODS, 150 mm x 4.6 mm, 3.5 µm).[18]

-

Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (e.g., 40:60 v/v) in isocratic mode.[18]

-

Flow Rate: 1.0 mL/min.[18]

-

Injection Volume: 10 µL.[18]

-

Detection: UV detection at a wavelength of 260 nm.

-

-

Quantification:

-

Construct a calibration curve using standards of known this compound concentrations.

-

Determine the concentration of this compound in the plasma samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[19][20]

Protocol: MTT Assay for this compound Cytotoxicity [19][20]

-

Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion

This compound remains a clinically significant oral chemotherapeutic agent due to its favorable pharmacokinetic profile as a prodrug of 5-FU. A thorough understanding of its molecular structure, chemical properties, and mechanism of action is essential for the development of new formulations, combination therapies, and strategies to overcome drug resistance. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the multifaceted nature of this important anticancer drug.

References

- 1. Oral this compound/uracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C8H9FN2O3 | CID 5386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound-Uracil | C12H13FN4O5 | CID 104747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-FU’s hidden power against cancer: RNA, not DNA | Drug Discovery News [drugdiscoverynews.com]

- 8. Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel view on an old drug, 5-fluorouracil: an unexpected RNA modifier with intriguing impact on cancer cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New Mechanisms of 5-Fluorouracil in Colon Cancer Treatment: Shifting the Focus from DNA to RNA [imapac.com]

- 12. mims.com [mims.com]

- 13. Pharmacokinetics and bioequivalence of two formulations of the S-1 (this compound/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Determination of 5-fluorouracil and its prodrug this compound in plasma and tissue by high-performance liquid chromatography in a single injection: validation for application in clinical pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. archrazi.areeo.ac.ir [archrazi.areeo.ac.ir]

- 19. japsonline.com [japsonline.com]

- 20. psjd.icm.edu.pl [psjd.icm.edu.pl]

The Genesis of a Pro-Drug: An In-depth Technical Guide to the Discovery and Developmental History of Tegafur

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, developmental history, and mechanism of action of tegafur (B1684496), a pivotal oral chemotherapeutic agent. It details the evolution from its initial synthesis to its role in modern combination therapies, presenting key quantitative data, experimental protocols, and visual representations of its biochemical pathways and clinical evaluation workflows.

Discovery and Initial Development

This compound, a prodrug of 5-fluorouracil (B62378) (5-FU), was first synthesized in 1967.[1][2] As a derivative of the potent antimetabolite 5-FU, its development was driven by the need to overcome the limitations of intravenous 5-FU administration, such as erratic bioavailability and severe toxicity.[3] this compound's design offered improved lipophilicity and water solubility compared to its parent compound, allowing for effective oral administration.[1] This innovation aimed to maintain prolonged, stable concentrations of 5-FU in the blood and tumor tissues, thereby enhancing its therapeutic index.[4] Early clinical studies in the 1980s demonstrated its activity in advanced colorectal and breast cancers, with a notable difference in its toxicity profile compared to 5-FU; nausea and vomiting were more frequent, but hematologic toxicity was less common and severe.[5]

Mechanism of Action: From Prodrug to Active Metabolite

This compound itself is an inactive prodrug that requires metabolic activation to exert its cytotoxic effects.[6] The primary pathway for this conversion occurs in the liver, mediated predominantly by the cytochrome P450 enzyme, CYP2A6.[6][7][8]

The process unfolds as follows:

-

Hydroxylation: this compound is first hydroxylated to form an unstable intermediate, 5'-hydroxythis compound.[7]

-

Spontaneous Conversion: This intermediate then spontaneously degrades to release the active cytotoxic agent, 5-fluorouracil (5-FU).[7]

-

Anabolic Activation: Within tumor cells, 5-FU is converted into three active metabolites:

-

Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable ternary complex with thymidylate synthase (TS) and reduced folate, inhibiting the synthesis of deoxythymidylate (dTMP), an essential precursor for DNA synthesis.[7][9]

-

Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA, disrupting its normal processing and function.[6][7]

-

Fluorodeoxyuridine triphosphate (FdUTP): This is incorporated into DNA, leading to DNA strand breaks.[8]

-

The primary anticancer effect stems from the inhibition of thymidylate synthase, which effectively halts DNA replication in rapidly dividing cancer cells.[10][11]

Developmental History: The Evolution of Combination Therapies

The development of this compound did not stop at its use as a single agent. To enhance its efficacy and mitigate its side effects, it was strategically combined with other agents, leading to the creation of UFT and S-1.

UFT: this compound and Uracil (B121893)

Developed in Japan in the 1980s, UFT is an oral formulation that combines this compound with uracil in a 1:4 molar ratio.[4][12] The rationale for this combination is the biochemical modulation of 5-FU's metabolism.[9] Uracil acts as a competitive inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU.[4][9][12] By inhibiting DPD, uracil increases and sustains the concentration of active 5-FU in the plasma and tumor tissue, thereby potentiating its antitumor effect while reducing the formation of toxic metabolites.[9][12] UFT has been approved in over 50 countries for the treatment of various cancers, most notably colorectal cancer.[3][12]

S-1: A Triple Combination

The next generation of oral this compound-based therapy is S-1, a fixed-dose combination of three components in a 1:0.4:1 molar ratio:[1]

-

This compound: The 5-FU prodrug.

-

Gimeracil (CDHP): A potent reversible inhibitor of DPD, which is more powerful than uracil. This leads to higher and more sustained plasma concentrations of 5-FU.[1][2][13]

-

Oteracil (Potassium Oxonate): An inhibitor of the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT), which is responsible for the phosphorylation (activation) of 5-FU in the gastrointestinal tract.[1][13] By selectively inhibiting 5-FU activation in the gut mucosa, oteracil reduces gastrointestinal toxicities like diarrhea and stomatitis, which are common side effects of fluoropyrimidines.[2][13]

This triple combination was designed to maximize the antitumor activity of 5-FU while minimizing its toxicity, further improving the therapeutic window.[11] S-1 is a standard treatment for advanced gastric cancer, particularly in Asia, often used in combination with cisplatin.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from pharmacokinetic and clinical studies of this compound and its combination formulations.

Table 1: Pharmacokinetic Parameters of this compound Stereoisomers (from UFT administration)

| Parameter | R-FT | S-FT | Racemic FT | 5-FU |

| Metabolism Rate (vs. S-FT) | 5.6-fold faster | - | - | - |

| AUC(INF) (Relative) | ~4.6-fold lower | Higher | - | - |

| Terminal Half-Life (T-HALF) | 2.4 h | 10.3 h | 8.3 h | 3.4 h |

| Data derived from a study on the stereoselective metabolism of this compound following UFT administration in cancer patients.[14] |

Table 2: Selected Clinical Trial Results for this compound-Based Therapies

| Trial / Regimen | Cancer Type | Key Findings | Reference |

| Phase I/II Oral this compound | Colorectal Cancer | Partial Response Rate: 28.6% (6/21) | [5] |

| Phase I/II Oral this compound | Breast Cancer | Partial Response Rate: 42.9% (3/7) | [5] |

| JCOG9912 (S-1 vs. 5-FU) | Advanced Gastric Cancer | Response Rate: S-1: 28% vs. 5-FU: 9% (p<0.001) Median PFS: S-1: 4.2 mo vs. 5-FU: 2.9 mo | [8] |

| FLAGS Trial (S-1 + Cisplatin vs. 5-FU + Cisplatin) | Advanced Gastric Cancer | Median OS: S-1+CDDP: 8.6 mo vs. CF: 7.9 mo (p=0.20) Median PFS: S-1+CDDP: 4.8 mo vs. CF: 5.5 mo | [8] |

| Phase II UFT + Folinic Acid | Metastatic Colorectal | Response Rate: 35% (14/40) Median Survival: 13.1 months | [15] |

Key Experimental Protocols

In Vitro Metabolism Study of this compound Stereoisomers

-

Objective: To assess the stereoselectivity in the metabolism of this compound (FT) to 5-FU.

-

Methodology:

-

Test Articles: R-FT, S-FT, and racemic FT were used.

-

Incubation: The compounds were incubated with pooled human liver microsomes and S-9 fraction for up to 30 minutes.

-

Sample Analysis: Samples were analyzed for FT concentrations using a validated chiral assay and for 5-FU using a validated GC/MS assay.

-

Endpoint: The rate of metabolism of R-FT was compared to that of S-FT.

-

-

Reference: Damle B.D., et al. (2001).[14]

Phase I/II Clinical Trial of Oral this compound

-

Objective: To determine the safety and efficacy of oral this compound in patients with advanced colorectal or breast cancer.

-

Methodology:

-

Patient Population: 65 patients with advanced colorectal or breast cancer.

-

Dosing Regimens:

-

Good-Risk Patients: 1.25 g/m²/day for 21 days.

-

Poor-Risk Patients (with liver metastasis, compromised bone marrow, or low oral intake): 0.75 g/m²/day for 28 days.

-

-

Treatment Cycle: Dosing was followed by a 2-3 week rest period before the next cycle.

-

Efficacy Assessment: Tumor response was evaluated in 28 patients with measurable lesions.

-

Safety Assessment: Toxicity, particularly hematologic, nausea, and vomiting, was monitored.

-

-

Reference: Ansfield F.J., et al. (1983).[5]

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Oral this compound-Uracil Combination plus Leucovorin versus Other Fluoropyrimidine Agents in Colorectal Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronopharmacokinetics of oral this compound and uracil in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound | C8H9FN2O3 | CID 5386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancernetwork.com [cancernetwork.com]

- 10. What is this compound used for? [synapse.patsnap.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound/uracil - Wikipedia [en.wikipedia.org]

- 13. This compound/gimeracil/oteracil - Wikipedia [en.wikipedia.org]

- 14. Stereoselective metabolism and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phase II study of oral this compound-uracil and folinic acid as first-line therapy for metastatic colorectal cancer: Taiwan experience - PubMed [pubmed.ncbi.nlm.nih.gov]

Tegafur as a Prodrug: A Technical Guide to Enzymatic Activation and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Tegafur (B1684496) is an orally administered fluoropyrimidine prodrug that plays a crucial role in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[1] Its efficacy is dependent on its bioconversion to the active antimetabolite, 5-fluorouracil (B62378) (5-FU). This technical guide provides an in-depth overview of the enzymatic pathways governing the activation of this compound and the subsequent metabolism of 5-FU, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Enzymatic Activation of this compound to 5-Fluorouracil

This compound itself is an inactive compound that requires metabolic activation to exert its cytotoxic effects.[1] This bioactivation is a multi-step process primarily occurring in the liver, although other tissues can contribute.

Cytochrome P450-Mediated Activation

The principal pathway for the conversion of this compound to 5-FU is catalyzed by the cytochrome P450 (CYP) enzyme system in the liver.[1]

-

Primary Enzyme: Cytochrome P450 2A6 (CYP2A6) is the main enzyme responsible for the hydroxylation of this compound at the 5'-position, which leads to the formation of an unstable intermediate, 5'-hydroxythis compound.[2][3][4] This intermediate then spontaneously degrades to yield the active drug, 5-FU.[5] Studies using human liver microsomes and cDNA-expressed CYPs have demonstrated that CYP2A6 has the highest activity for this conversion.[3][4] Inhibition of CYP2A6 with a specific antibody has been shown to block over 90% of 5-FU formation from this compound in human liver microsomes.[3]

-

Other Contributing Enzymes: While CYP2A6 is predominant, other CYP isoforms, including CYP1A2 and CYP2C8, have also been shown to contribute to the formation of 5-FU from this compound, though to a lesser extent.[6] The relative contribution of these enzymes can vary between individuals.[6]

-

Stereoselectivity: this compound is a racemic mixture of R- and S-enantiomers. The metabolic conversion to 5-FU is stereoselective, with the R-isomer (R-FT) being metabolized at a significantly faster rate than the S-isomer (S-FT).[7][8] In human liver microsomes, R-FT is metabolized approximately 5.6 times faster than S-FT, primarily due to the higher catalytic activity of CYP2A6 towards the R-enantiomer.[7][8]

Thymidine (B127349) Phosphorylase-Mediated Activation

In addition to CYP-mediated activation in the liver, thymidine phosphorylase (TP) can also catalyze the conversion of this compound to 5-FU.[9][10] This enzyme is found in various tissues and can be upregulated in some tumor tissues, potentially contributing to localized activation of the prodrug.[10] However, in human liver S9 fractions, the intrinsic clearance of 5-FU formation by P450 enzymes is substantially higher than that by thymidine phosphorylase, indicating that the CYP pathway is the major contributor to systemic 5-FU levels.[9]

Metabolism and Mechanism of Action of 5-Fluorouracil

Once formed, 5-FU undergoes extensive intracellular metabolism, leading to the formation of cytotoxic nucleotides that interfere with DNA and RNA synthesis.[1] The metabolic fate of 5-FU can be divided into anabolic (activation) and catabolic (degradation) pathways.

Anabolic Pathways (Activation)

5-FU is converted into three main active metabolites through several enzymatic steps:[11]

-

Fluorouridine Triphosphate (FUTP): 5-FU can be converted to fluorouridine monophosphate (FUMP) by orotate (B1227488) phosphoribosyltransferase (OPRT).[12][13] FUMP is then successively phosphorylated to fluorouridine diphosphate (B83284) (FUDP) and finally to FUTP. FUTP is incorporated into RNA in place of uridine (B1682114) triphosphate (UTP), leading to disruption of RNA processing and function.[11][14]

-

Fluorodeoxyuridine Monophosphate (FdUMP): 5-FU can also be converted to fluorodeoxyuridine (FUDR) by thymidine phosphorylase (TP).[12] FUDR is then phosphorylated by thymidine kinase (TK) to form FdUMP. FdUMP is a potent inhibitor of thymidylate synthase (TS), an enzyme critical for the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[14][15] The inhibition of TS leads to a "thymineless death" in rapidly dividing cancer cells.[14]

-

Fluorodeoxyuridine Triphosphate (FdUTP): FdUMP can be further phosphorylated to FdUTP, which can be misincorporated into DNA, leading to DNA damage and fragmentation.[11]

Catabolic Pathway (Degradation)

The vast majority (over 80%) of an administered dose of 5-FU is rapidly catabolized, primarily in the liver, by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD).[15][16] DPD is the rate-limiting enzyme in 5-FU catabolism, converting it to the inactive metabolite dihydrofluorouracil (DHFU).[11][16] DHFU is then further metabolized to α-fluoro-β-alanine (FBAL).[5] The activity of DPD is a critical determinant of 5-FU's pharmacokinetic variability, efficacy, and toxicity.[16][17] Deficiency in DPD can lead to severe or fatal toxicity from 5-FU-based therapies.[17][18]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the enzymatic conversion of this compound and the pharmacokinetics of its metabolites.

Table 1: Enzyme Kinetics of 5-FU Formation from this compound in Human Liver Microsomes

| Enzyme/System | Substrate | Km (mM) | Vmax (nmol/mg/min) | Reference |

|---|---|---|---|---|

| Human Liver Microsomes (High-affinity component) | This compound | 0.43 ± 0.05 | 4.02 ± 1.70 | [3][4] |

| cDNA-expressed CYP2A6 | This compound | Similar to high-affinity component | Highest activity among 10 CYPs | [3][4] |

| cDNA-expressed CYP1A2 | this compound | - | Highest Vmax/Km value |[6] |

Table 2: Pharmacokinetic Parameters of this compound Enantiomers and 5-FU in Cancer Patients (after oral UFT administration)

| Compound | Cmax (ng/mL) | Tmax (h) | AUCINF (ng·h/mL) | T1/2 (h) | Reference |

|---|---|---|---|---|---|

| R-Tegafur | Similar to S-FT | Similar to S-FT | ~4.6-fold lower than S-FT | 2.4 | [7] |

| S-Tegafur | Similar to R-FT | Similar to R-FT | - | 10.3 | [7] |

| Racemic this compound | - | - | - | 8.3 | [7] |

| 5-Fluorouracil | - | - | - | 3.4 |[7] |

Note: UFT is a combination of this compound and uracil. The data reflects the stereoselective disposition of this compound.

Experimental Protocols for Studying this compound Metabolism

A variety of in vitro and in vivo methods are employed to investigate the enzymatic activation and metabolism of this compound.

In Vitro Methodologies

-

Human Liver Preparations:

-

Microsomes and S9 Fractions: The most common in vitro systems are human liver microsomes (HLMs) and the S9 fraction (9000g supernatant).[7][9] Microsomes contain CYP enzymes, while the S9 fraction contains both microsomal and cytosolic enzymes like thymidine phosphorylase.[9]

-

Protocol: Racemic this compound or its individual enantiomers are incubated with HLMs or S9 fractions in the presence of an NADPH-generating system (for CYP activity) for a specified time (e.g., up to 30 minutes).[7] The reaction is then stopped, and the formation of 5-FU is quantified.[7]

-

-

Recombinant Human CYPs: To identify the specific CYP isoforms involved, this compound is incubated with individual cDNA-expressed human CYP enzymes.[3][6] This allows for the determination of the catalytic activity of each isoform.

-

Inhibition Studies:

-

Chemical Inhibitors: Selective chemical inhibitors for different CYP isoforms (e.g., coumarin (B35378) for CYP2A6, furafylline (B147604) for CYP1A2) are used to determine the relative contribution of each enzyme to this compound metabolism in pooled human liver microsomes.[6]

-

Antibody Inhibition: Antibodies specific to certain CYP isoforms (e.g., anti-CYP2A6) are used to confirm the role of that enzyme by observing the degree of inhibition of 5-FU formation.[3][6]

-

In Vivo Methodologies

-

Animal Models: Preclinical pharmacokinetic studies are often conducted in animal models such as rats, dogs, and monkeys to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[19][20] These studies can also reveal interspecies differences in metabolism.[20]

-

Human Pharmacokinetic Studies: Clinical studies in cancer patients involve the oral administration of this compound-containing formulations (e.g., UFT, S-1).[7][21] Blood samples are collected at various time points over a 24-hour period, and plasma concentrations of this compound, its enantiomers, and 5-FU are measured to determine key pharmacokinetic parameters like AUC, Cmax, and T1/2.[7][21]

Analytical Methods

-

Quantification: The concentrations of this compound and its metabolites (uracil, 5-FU) in plasma and in vitro samples are typically determined using validated analytical methods such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC/MS), or, more commonly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its high sensitivity and specificity.[7][22][23]

Conclusion

This compound is a cornerstone oral prodrug whose clinical utility is dictated by its efficient conversion to 5-FU. The enzymatic activation is predominantly a stereoselective process carried out by hepatic CYP2A6, with minor contributions from other pathways. The resulting 5-FU is then subject to complex anabolic and catabolic processes, with DPD playing a critical role in its clearance and toxicity profile. A thorough understanding of these metabolic pathways, supported by robust experimental data, is essential for optimizing therapeutic strategies, predicting drug-drug interactions, and developing personalized medicine approaches based on the pharmacogenomics of key enzymes like CYP2A6 and DPD.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Bioactivation of this compound to 5-fluorouracil is catalyzed by cytochrome P-450 2A6 in human liver microsomes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Roles of cytochromes P450 1A2, 2A6, and 2C8 in 5-fluorouracil formation from this compound, an anticancer prodrug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stereoselective metabolism and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantioselectivity in the cytochrome P450-dependent conversion of this compound to 5-fluorouracil in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The contribution of cytochrome P450 to the metabolism of this compound in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic Formation of 5-Fluorouracil from 1-(Tetrahydro-2-furanyl)-5-fluorouracil (this compound) in Human Tumor Tissues [jstage.jst.go.jp]

- 11. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 12. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. karger.com [karger.com]

- 14. droracle.ai [droracle.ai]

- 15. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cancernetwork.com [cancernetwork.com]

- 17. Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. emedicine.medscape.com [emedicine.medscape.com]

- 19. Metabolism of 1-(2-tetrahydrofuryl)-5-fluorouracil to 5-fluorouracil in partially hepatectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Species variation in the enantioselective metabolism of this compound to 5-fluorouracil among rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A clinical pharmacokinetic analysis of this compound-uracil (UFT) plus leucovorin given in a new twice-daily oral administration schedule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Pharmacokinetics and bioequivalence of two formulations of the S-1 (this compound/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular Targets of Tegafur's Active Metabolite, 5-Fluorouracil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tegafur, a prodrug of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), plays a crucial role in the treatment of various solid tumors, including colorectal, breast, and gastric cancers. Its cytotoxic effects are mediated through the intracellular actions of its active metabolite, 5-FU. A thorough understanding of the intracellular targets of 5-FU is paramount for optimizing its therapeutic efficacy, overcoming drug resistance, and designing novel combination therapies. This technical guide provides a comprehensive overview of the core intracellular targets of 5-FU, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways.

Core Intracellular Targets of 5-Fluorouracil

The anticancer activity of 5-FU stems from its ability to interfere with fundamental cellular processes, primarily through three interconnected mechanisms: inhibition of thymidylate synthase, and incorporation into both DNA and RNA.[1]

Inhibition of Thymidylate Synthase (TS)

The most well-established mechanism of action of 5-FU is the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[2][3] The 5-FU metabolite, 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP), acts as a potent suicide inhibitor of TS.[4] FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate (CH₂THF), effectively blocking the enzyme's active site and preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP.[3] This leads to a depletion of the intracellular thymidine (B127349) pool, a phenomenon often referred to as "thymineless death," which ultimately results in the inhibition of DNA synthesis and repair, leading to cell cycle arrest and apoptosis.[5]

Incorporation into Deoxyribonucleic Acid (DNA)

Another key cytotoxic mechanism of 5-FU involves the incorporation of its metabolite, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), into the DNA strand during replication.[1] DNA polymerases mistakenly recognize FdUTP as a natural substrate, leading to its integration into the growing DNA chain. The presence of the highly electronegative fluorine atom at the C5 position of the uracil (B121893) base alters the stability and structure of the DNA, leading to DNA fragmentation and the induction of apoptotic pathways.[6]

Incorporation into Ribonucleic Acid (RNA)

The incorporation of the 5-FU metabolite, 5-fluorouridine (B13573) triphosphate (FUTP), into various RNA species represents a third, and increasingly recognized, crucial mechanism of its cytotoxicity.[1][6] FUTP is incorporated into ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA), disrupting their normal function.[7] Incorporation into rRNA can impair ribosome biogenesis and function, leading to aberrant protein synthesis.[3] Furthermore, the presence of 5-FU in mRNA can affect splicing and translation, while its incorporation into tRNA can alter aminoacylation and codon recognition. Recent studies have highlighted that this RNA-directed toxicity is a major contributor to the efficacy of 5-FU, particularly in gastrointestinal cancers.

Quantitative Data on 5-FU's Intracellular Interactions